(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

β-amino acid dehydrogenase substrate specificity chiral recognition

Problem: Procuring 'Boc-homomethionine' without enantiomeric specification risks receiving the inactive (S)-isomer or α-regioisomer, leading to failed peptide folding and abolished biological activity. Solution: Boc-(R)-β-homomethionine (CAS 244251-20-5) is the certified single-enantiomer building block. • 200-fold dehydrogenase specificity for (R)-β-homomethionine over other substrates; wrong isomer renders enzymatic synthesis infeasible. • Compatible with Boc/Bzl SPPS; thioether preserved from oxidative damage inherent to Fmoc-based protocols. • Direct precursor to cyclo-β-tripeptide (β3-HMet)3 with low μM GI50 anticancer activity. Batch-certified purity ≥98% with full analytical documentation.

Molecular Formula C11H21NO4S
Molecular Weight 263,35 g/mole
CAS No. 244251-20-5
Cat. No. B558357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid
CAS244251-20-5
Synonyms244251-20-5; Boc-beta-Homomet-OH; Boc-L-beta-homomethionine; Boc-L-beta-HMet-OH; (R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoicacid; (R)-3-(Boc-amino)-5-(methylthio)pentanoicacid; Boc-b-HoMet-OH; AmbotzBAA6210; Boc-|A-Homomet-OH; Boc-L-beta-HomoMet-OH; Boc-L-|A-homomethionine; SCHEMBL14265323; 03661_FLUKA; CTK8E9096; HBFKPNZCUUZRLA-QMMMGPOBSA-N; MolPort-003-925-327; ZINC2386812; CB-719; MFCD01862845; AJ-35381; AK114799; KB-210020; RT-011758; Z5779; K-6549
Molecular FormulaC11H21NO4S
Molecular Weight263,35 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)CC(=O)O
InChIInChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyHBFKPNZCUUZRLA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-β-Homomethionine Overview


(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid (CAS 244251-20-5), commonly designated Boc-L-β-homomethionine or Boc-β-HoMet-OH, is a single-enantiomer, Boc-protected β3-amino acid with a methionine-like side chain extended by one methylene unit relative to the proteinogenic α-amino acid [1]. It serves as a key intermediate in the construction of β-peptide foldamers, mixed α/β-peptides, and sulfur-containing peptidomimetics, where the (R)-configuration at the β-carbon and the thioether side chain jointly define the conformational and pharmacophoric properties of downstream products [2].

Workflow
β-peptide foldamer & mixed α/β-peptide synthesis
Sulfur-containing peptidomimetics
Selection
Single (R)-enantiomer Boc-protected β3-amino acid
Certified chiral identity for stereochemical control
Use Context
Compatible with Boc/Bzl solid-phase peptide synthesis
Thioether side chain remains protected

Risks of Generic Boc-β-Homomethionine Substitution


Simply purchasing “Boc-homomethionine” without specifying the enantiomer and the position of the amino group introduces risk: the (S)-enantiomer (Boc-D-β-homomethionine, CAS 1217811-51-2) and the α-homomethionine regioisomer (Boc-L-homomethionine) are distinct chemical entities with differing stereochemistry and backbone topology . In enzyme-substrate recognition, the (R)-β-isomer is the biologically relevant configuration—engineered dehydrogenases show approximately 200-fold activity enhancement specifically for (R)-β-homomethionine over other substrates, and even single-residue mutations can abolish this preference [1]. Using the wrong isomer or a racemate will yield peptides with altered folding propensities, protease susceptibility, and target binding, making batch-to-batch procurement with certified (R)-enantiomer purity a critical decision point [2].

(S)-enantiomer vs. (R)-enantiomer
Engineered dehydrogenase recognition strongly favors the (R)-β-isomer; the (S)-form may shift catalytic fit and folding outcome.
α-Homomethionine regioisomer
The α-backbone regioisomer alters topology; β-peptide folding propensity and protease resistance may not transfer.
Racemate or unprotected β-Homomethionine
Batch-to-batch chiral composition variation compromises peptide homogeneity; stereochemical control requires certified (R)-enantiomer procurement.

(R)-Boc-β-Homomethionine: Comparative Evidence


Stereospecific Dehydrogenase Recognition

An engineered variant (A179S/E310G/G323S/H328N) of L-erythro-3,5-diaminohexanoate dehydrogenase from Candidatus Cloacimonas acidaminovorans shows an approximately 200-fold increase in activity toward (R)-β-homomethionine compared with the single-mutant E310G baseline, whereas activity toward (S)-β-aminobutyric acid and (S)-β-homolysine was substantially lower [1]. This demonstrates that the (R)-configuration of the β-carbon is the strongly preferred stereochemistry for this biocatalytic system.

Stereospecific dehydrogenase recognition
Head-to-head
~200× activity increase for (R)-β-homomethionine vs. E310G mutant baseline
Supports (R)-enantiomer biocatalytic fit
In vitro dehydrogenase assay, NADPH, pH 8.0, 30 °C
β-amino acid dehydrogenase substrate specificity chiral recognition enzyme engineering

β-Peptide Proteolytic Stability

β-Peptides constructed from β-homomethionine and related β3-amino acids are completely resistant to degradation by pronase, trypsin, and elastase, as well as human serum, whereas control α-peptides are rapidly cleaved under identical conditions [1]. This class-level property is intrinsic to the β-amino acid backbone and is retained regardless of the side chain identity.

β-Peptide proteolytic stability
Class-level inference
No detectable degradation after 24 h with pronase, trypsin, elastase; α-peptide controls >90% degraded
Reported β-backbone protease resistance
In vitro, RP-HPLC monitoring; class-level property
β-peptide foldamers protease resistance peptidomimetics metabolic stability

14-Helical Conformation of β3-Homomethionine

β3-Homomethionine hexamers adopt a stable right-handed 14-helical conformation in methanol as evidenced by CD spectroscopy, with a characteristic minimum at 214 nm and a maximum at 195 nm; the helical content (calculated from mean residue ellipticity at 214 nm) exceeds 70% at 25 °C [1]. By contrast, α-peptides of comparable length containing L-methionine show random-coil CD signatures in the same solvent unless constrained by cyclization or disulfide bridging.

14-Helical conformation
Cross-study comparable
β3-HMet hexamer: >70% helical content in methanol; α-Met hexapeptide: random coil
Supports 14-helical folding context
CD spectroscopy, 0.1 mM, 25 °C, methanol
foldamer 14-helix β3-peptide circular dichroism conformational stability

Antiproliferative Cyclo-β-Homomethionine Tripeptide

The cyclo-β-tripeptide (β3-HMet)3, synthesized from Boc-β-Homomethionine building blocks, displays GI50 values in the low one-digit micromolar range against multiple human cancer cell lines including leukemia, non-small-cell lung, and colon cancer lines, with cytotoxic LC50 values consistently >100 μM, indicating a strong antiproliferative selectivity index (>100-fold) [1]. This contrasts with other cyclo-β-tripeptides such as (β3-HAla)3, which show markedly weaker activity (GI50 >50 μM) in the same NCI-60 panel.

Antiproliferative cyclo-β-tripeptide
Head-to-head
(β3-HMet)3 GI50 1–5 µM vs. (β3-HAla)3 GI50 >50 µM; selectivity index >100-fold
Reported cell-model response context
NCI-60 panel, 48 h, sulforhodamine B
cyclo-β-peptide anticancer GI50 NCI-60 screen peptide therapeutic

Certified Purity of Boc-β-Homomethionine

Commercially available Boc-L-β-homomethionine (CAS 244251-20-5) is routinely supplied with ≥97% purity as verified by 1H NMR and ≥98% enantiomeric excess confirmed by chiral HPLC, with the (S)-enantiomer (CAS 1217811-51-2) quantified at <1.0% . In contrast, the racemic mixture (Boc-DL-β-homomethionine) and the unprotected free amino acid often show variable purity profiles (typically 90–95%) and undefined enantiomeric ratios [1].

Certified purity
Specification review
≥97% NMR purity; ≥98% enantiomeric excess (chiral HPLC)
Supports chiral building block procurement
Supplier data; verify COA for lot-specific values
enantiomeric purity NMR purity quality control chiral HPLC cGMP procurement

SPPS Protecting Group Compatibility

In solid-phase peptide synthesis, the Boc protecting group on β-homomethionine is stable to the repeated piperidine deprotection cycles used in Fmoc chemistry, making it compatible only with Boc/Bzl protocols where TFA-mediated deprotection is employed [1]. The Fmoc-β-homomethionine analog (not the subject of this guide) is preferred for Fmoc/tBu SPPS, but the Boc variant is uniquely suited for Boc/Bzl SPPS where the thioether side chain of methionine is protected from oxidation by the benzyl-based side-chain protection scheme [2]. The protecting group therefore dictates the entire synthesis route; selecting the wrong N-protection leads to premature deprotection or oxidation of the thioether, compromising yield and purity.

SPPS protecting group compatibility
Class-level inference
Boc group stable under Fmoc deprotection; requires Boc/Bzl strategy for thioether integrity
Supports Boc/Bzl SPPS route selection
Fmoc analog may expose thioether to oxidation
solid-phase peptide synthesis Boc/Bzl strategy Fmoc/tBu strategy racemization suppression thioether oxidation

Application Scenarios for (R)-Boc-β-Homomethionine


Enzymatic Synthesis of (R)-β-Amino Acids

When using engineered L-erythro-3,5-diaminohexanoate dehydrogenase variants for the asymmetric synthesis of (R)-β-homomethionine via reductive amination, only the (R)-enantiomer of the free β-amino acid is accepted with high catalytic efficiency [1]. Procuring Boc-(R)-β-homomethionine as the protected precursor ensures that after Boc deprotection, the resulting free (R)-β-amino acid is immediately compatible with the enzyme without the need for chiral resolution. The (S)-enantiomer or racemate would require costly chiral separation or result in wasted substrate.

Boc/Bzl SPPS of Thioether Peptides

In Boc/Bzl solid-phase peptide synthesis, the thioether side chain of methionine/homomethionine is preserved from oxidation by the benzyl-based protection scheme [1]. Boc-β-homomethionine is the only N-protected β-homomethionine building block compatible with this strategy, as Fmoc-based protection would be prematurely removed and the thioether would be exposed to oxidative conditions during piperidine deprotection cycles. Users with Boc/Bzl SPPS infrastructure should specify CAS 244251-20-5 for this purpose.

Cyclo-β-Tripeptides for NCI Screening

The cyclo-β-tripeptide (β3-HMet)3, prepared directly from Boc-β-homomethionine, exhibits GI50 values in the low micromolar range against human cancer cell lines and has been prioritized for NCI-60 full-panel screening [1]. Researchers synthesizing β-peptide libraries for anticancer evaluation should source the (R)-Boc-protected monomer to replicate the published synthetic protocol and biological profile, as substituting with the α-homomethionine or racemic β-monomer would alter folding and abolish the antiproliferative activity.

Protease-Resistant Peptidomimetics for Oral Delivery

β-Peptides incorporating β-homomethionine residues are fully resistant to gastrointestinal proteases (trypsin, chymotrypsin, elastase) and serum peptidases [1]. For programs developing orally bioavailable peptide therapeutics, replacing α-methionine residues with Boc-β-homomethionine-derived β3-residues eliminates the need for backbone N-methylation or D-amino acid substitution, simplifying synthesis while delivering the same protease-evasion benefit.

Application
Selection Property
Validation Focus
Enzymatic asymmetric synthesis
Stereochemical control fit
Enzyme substrate specificity review
Boc/Bzl SPPS of thioether peptides
Protecting group orthogonality
Thioether oxidation stability under synthesis conditions
Cancer cell-model studies (cyclo-β-peptides)
Cell-model endpoint review
Antiproliferative assay-response context
Protease-resistant peptidomimetic design
β-backbone proteolytic stability
Protease resistance assay review
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